Cas no 696-02-6 (1-Chloro-3,4-difluorobenzene)

1-Chloro-3,4-difluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-1,2-difluorobenzene
- 3,4-difluorochlorobenzene
- 1-Chloro-3,4-difluorobenzene
- C6H3ClF2
- 4-Chloro-1,2-difluorobenzene, 98%
- 1-Chloro-3,4-difluorobenzene; 4-Chloro-1,2-difluorobenzene
- EN300-192853
- MFCD00042572
- Benzene, 4-chloro-1,2-difluoro-
- 3,4-difluoro-1-chlorobenzene
- 3,4-Diflurochlorobenzene
- NSC10255
- CS-W013302
- AC-14086
- FT-0617971
- J-514875
- OPQMRQYYRSTBME-UHFFFAOYSA-
- SCHEMBL530450
- InChI=1/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
- Benzene,4-chloro-1,2-difluoro-
- NSC-10255
- AKOS006223206
- NSC 10255
- DS-16747
- OPQMRQYYRSTBME-UHFFFAOYSA-N
- NS00124133
- benzene, 4-chloro-1,2-difluoro
- DTXSID70219864
- C1599
- AM61653
- 696-02-6
- A16310
- 4-chloro-1,2-difluoro-benzene
- 3,4-Difluorochlorobenzene ;1-Chloro-3,4-difluorobenzene
- DB-030730
- 614-988-1
-
- MDL: MFCD00042572
- Inchi: 1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
- InChI Key: OPQMRQYYRSTBME-UHFFFAOYSA-N
- SMILES: FC1=CC(Cl)=CC=C1F
- BRN: 2081081
Computed Properties
- Exact Mass: 147.98900
- Monoisotopic Mass: 147.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Fluids.
- Density: 1.33 g/mL at 25 °C(lit.)
- Boiling Point: 127°C(lit.)
- Flash Point: Fahrenheit: 95 ° f < br / > Celsius: 35 ° C < br / >
- Refractive Index: n20/D 1.475(lit.)
- PSA: 0.00000
- LogP: 2.61820
- Solubility: Not determined.
- FEMA: 2556
1-Chloro-3,4-difluorobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-22-36/37/38
- Safety Instruction: S16-S26-S36-S37/39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- PackingGroup:III
- Safety Term:3
- HazardClass:3
- Risk Phrases:R10; R36/37/38
- Packing Group:III
1-Chloro-3,4-difluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Chloro-3,4-difluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013025866-1g |
3,4-Difluorochlorobenzene |
696-02-6 | 97% | 1g |
$1519.80 | 2023-09-01 | |
Ambeed | A238663-25g |
4-Chloro-1,2-difluorobenzene |
696-02-6 | 98% | 25g |
$21.0 | 2024-04-17 | |
TRC | C585458-2.5g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 2.5g |
$ 80.00 | 2022-06-06 | ||
TRC | C585458-250mg |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 250mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UR104-25g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 98% | 25g |
278.0CNY | 2021-08-06 | |
Fluorochem | 002875-100g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 97% | 100g |
£76.00 | 2022-03-01 | |
Ambeed | A238663-5g |
4-Chloro-1,2-difluorobenzene |
696-02-6 | 98% | 5g |
$7.0 | 2024-04-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005748-5g |
1-Chloro-3,4-difluorobenzene |
696-02-6 | 98% | 5g |
¥29 | 2024-05-22 | |
Apollo Scientific | PC1754J-100g |
3,4-Difluorochlorobenzene |
696-02-6 | 98% | 100g |
£81.00 | 2023-04-20 | |
Enamine | EN300-192853-0.25g |
4-chloro-1,2-difluorobenzene |
696-02-6 | 95% | 0.25g |
$19.0 | 2023-09-17 |
1-Chloro-3,4-difluorobenzene Related Literature
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
Additional information on 1-Chloro-3,4-difluorobenzene
1-Chloro-3,4-difluorobenzene (CAS No. 696-02-6): A Versatile Intermediate in Modern Chemical Synthesis
1-Chloro-3,4-difluorobenzene, with the chemical formula C₆H₃ClF₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number CAS No. 696-02-6, has garnered attention due to its unique structural properties and its role in the synthesis of various high-value chemicals. The presence of both chlorine and fluorine substituents on a benzene ring imparts distinct reactivity, making it a valuable building block for fine chemical applications.
The structure of 1-Chloro-3,4-difluorobenzene features a benzene ring substituted with a chlorine atom at the 1-position and two fluorine atoms at the 3- and 4-positions. This arrangement results in a molecule with moderate polarity and a range of potential reaction sites. The chlorine atom is highly electronegative, which influences the electron distribution across the ring, thereby affecting its reactivity in various chemical transformations. The fluorine atoms, being even more electronegative, further modify the electronic properties of the ring, making it more susceptible to nucleophilic substitution reactions.
In recent years, 1-Chloro-3,4-difluorobenzene has been extensively studied for its applications in pharmaceutical synthesis. Its versatility as a precursor allows for the construction of complex molecular architectures essential for drug development. One notable area of research involves its use in the synthesis of antiviral and anticancer agents. The fluorinated aromatic system is particularly attractive in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity to biological targets.
Recent studies have highlighted the utility of 1-Chloro-3,4-difluorobenzene in the preparation of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. By modifying the benzene ring with fluorine atoms, researchers can fine-tune the electronic properties of the molecule, leading to improved binding interactions with kinase active sites. For instance, modifications at the 3- and 4-positions have been shown to enhance selectivity against specific kinases while minimizing off-target effects.
The synthesis of 1-Chloro-3,4-difluorobenzene typically involves halogenation reactions starting from commercially available benzenes or substituted benzenes. Advanced synthetic techniques such as electrophilic aromatic substitution followed by selective chlorination and fluorination have been employed to achieve high yields and purity. These methods often require careful optimization to minimize side reactions and ensure regioselectivity.
Another area where 1-Chloro-3,4-difluorobenzene has found application is in materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for use in high-performance materials. Researchers have explored its incorporation into polymers and coatings to enhance durability and functionality. The chlorine substituent also provides additional reaction sites for further functionalization, allowing for tailored material properties.
The pharmaceutical industry has been particularly interested in 1-Chloro-3,4-difluorobenzene due to its role as a key intermediate in drug discovery programs. Its structural features make it an ideal candidate for generating libraries of compounds for high-throughput screening. By systematically varying substituents on the benzene ring, researchers can identify novel scaffolds with therapeutic potential. This approach has led to several promising candidates that are currently undergoing further investigation.
In conclusion,1-Chloro-3,4-difluorobenzene (CAS No. 696-02-6) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, materials science, and organic chemistry research. As our understanding of molecular interactions continues to evolve, compounds like 1-Chloro-3,4-difluorobenzene will undoubtedly play an increasingly important role in developing innovative solutions.
696-02-6 (1-Chloro-3,4-difluorobenzene) Related Products
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)



